molecular formula C15H17NO2S B1341666 ethyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 26176-16-9

ethyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B1341666
CAS No.: 26176-16-9
M. Wt: 275.4 g/mol
InChI Key: TZWPNDBTKAFONR-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound represents a complex heterocyclic compound that incorporates two distinct aromatic heterocyclic systems within its molecular framework. The compound features a tetrahydrobenzothiophene core structure fused with a pyrrole ring system, creating a hybrid molecular architecture that combines the unique electronic properties of both heterocyclic components. According to established nomenclature principles for heterocyclic compounds, the systematic name reflects the hierarchical organization of the molecular structure, with the benzothiophene core serving as the primary heterocyclic framework and the pyrrole ring functioning as a substituent at the 2-position.

The molecular identity of this compound can be understood through examination of related structures documented in chemical databases. The parent carboxylic acid form, 4,5,6,7-tetrahydro-2-(1H-pyrrol-1-yl)benzo[b]thiophene-3-carboxylic acid, has been characterized with the molecular formula C₁₃H₁₃NO₂S and assigned the Chemical Abstracts Service registry number 26176-21-6. The ethyl ester derivative maintains the same core structure while incorporating an ethyl group attached to the carboxylate functionality, resulting in enhanced lipophilicity and modified pharmacokinetic properties compared to the parent acid.

The nomenclature system employed for this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, specifically utilizing the Hantzsch-Widman nomenclature system. This systematic approach provides crucial structural information including the nature, position, ring size, number, and types of heteroatoms present within the molecular framework. The tetrahydrobenzothiophene designation indicates a benzothiophene system where the benzene ring has been reduced to eliminate aromatic character, while maintaining the thiophene heterocyclic component in its aromatic form.

Table 1: Chemical Identity Parameters

Parameter Value
Systematic Name This compound
Core Structure Tetrahydrobenzothiophene
Substituent 1H-pyrrol-1-yl
Functional Group Ethyl carboxylate
Heteroatoms Nitrogen (pyrrole), Sulfur (thiophene)
Ring Systems Bicyclic benzothiophene + monocyclic pyrrole

Historical Development in Heterocyclic Chemistry

The historical development of compounds like this compound can be traced through the evolution of heterocyclic chemistry, which began in the early nineteenth century with fundamental discoveries in organic chemistry. The foundational work in heterocyclic chemistry commenced in 1818 when Brugnatelli isolated alloxan from uric acid, marking the beginning of systematic investigation into compounds containing heteroatoms within cyclic structures. This early discovery established the precedent for recognizing the unique properties and potential applications of heterocyclic compounds in chemical and biological systems.

The development of pyrrole chemistry, which forms a crucial component of the target compound, has its origins in the work of Runge, who first isolated pyrrole through dry distillation in 1834. Subsequently, Viktor Meyer made significant contributions to thiophene chemistry in 1882 when he discovered thiophene as a contaminant in benzene, observing its unique reaction with isatin to form characteristic blue indophenin dyes. These foundational discoveries established the chemical principles that would later enable the development of more complex heterocyclic systems incorporating both pyrrole and thiophene functionalities.

The evolution of benzothiophene chemistry represents another crucial milestone in the development pathway leading to modern hybrid systems. Benzothiophene, with its molecular formula C₈H₆S and naphthalene-like odor, occurs naturally in petroleum-related deposits and has been extensively studied as a pharmaceutical scaffold. The recognition of benzothiophene's utility in drug development led to its incorporation into numerous pharmaceutical agents, including raloxifene, zileuton, and sertaconazole, demonstrating the therapeutic potential of thiophene-containing heterocyclic systems.

Table 2: Historical Milestones in Relevant Heterocyclic Chemistry

Year Discovery Scientist Compound Class Significance
1818 Alloxan isolation Brugnatelli Heterocyclic compounds First systematic heterocyclic study
1832 Furan synthesis Dobereiner Furan derivatives Industrial heterocyclic applications
1834 Pyrrole isolation Runge Pyrrole compounds Foundation of pyrrole chemistry
1882 Thiophene discovery Viktor Meyer Thiophene systems Thiophene chemistry establishment
1906 Indigo synthesis Friedlander Complex heterocycles Industrial synthetic applications

The modern era of heterocyclic chemistry has been characterized by the recognition that more than half of all known compounds are heterocycles, with approximately 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles. This statistic underscores the fundamental importance of heterocyclic compounds in pharmaceutical development and provides context for understanding the significance of hybrid systems like this compound.

Position Within Benzothiophene-Pyrrole Hybrid Systems

This compound occupies a distinctive position within the expanding class of benzothiophene-pyrrole hybrid systems, representing an advanced approach to heterocyclic drug design that combines the unique properties of both constituent heterocyclic frameworks. The strategic fusion of pyrrole and benzothiophene moieties creates a molecular architecture that potentially exhibits enhanced biological activity compared to either individual heterocyclic component. This hybrid approach reflects contemporary pharmaceutical chemistry strategies that seek to optimize drug properties through the rational combination of proven pharmacophoric elements.

The pyrrole component of this hybrid system contributes significant biological activity potential, as pyrrole-containing compounds are widely recognized for their diverse therapeutic applications. Research has demonstrated that pyrrole-containing analogs possess antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, and antimalarial properties. The incorporation of pyrrole into pharmaceutical scaffolds has been shown to enhance biological activity through improved target binding interactions and favorable pharmacokinetic properties. The aromatic character of pyrrole, resulting from the delocalization of the nitrogen lone pair electrons into the ring system, contributes to its biological activity and provides a foundation for structure-activity relationship optimization.

The benzothiophene component brings additional pharmacological advantages to the hybrid system, particularly in terms of metabolic stability and target selectivity. Benzothiophene derivatives have demonstrated success in various therapeutic areas, with established drugs incorporating this scaffold showing efficacy in hormone replacement therapy, asthma treatment, and antifungal applications. The thiophene heteroatom provides unique electronic properties that can modulate drug-target interactions and influence pharmacokinetic parameters such as bioavailability and metabolic stability.

Table 3: Comparative Analysis of Hybrid System Components

Component Heteroatom Aromaticity Key Properties Therapeutic Applications
Pyrrole Nitrogen Aromatic Weak basicity, hydrogen bonding Antipsychotic, anticancer, antimicrobial
Benzothiophene Sulfur Aromatic Metabolic stability, lipophilicity Hormone therapy, respiratory, antifungal
Hybrid System N + S Dual aromatic Combined properties Enhanced activity potential

Recent synthetic developments have focused on the preparation of complex benzothiophene-pyrrole hybrid systems through advanced cyclization reactions. The Cadogan cyclization reaction has been employed for the synthesis of di(benzothiopheno)pyrrole derivatives, although this approach has shown selectivity challenges that require careful optimization of reaction conditions. Alternative synthetic routes involving nitrosation followed by cyclization and reduction have been developed to access pristine dibenzothiopheno-pyrrole systems, demonstrating the synthetic complexity associated with these hybrid architectures.

The position of this compound within the broader family of heterocyclic compounds reflects the evolution toward increasingly sophisticated molecular designs that incorporate multiple heterocyclic elements. The compound represents a specific example of the trend toward hybrid heterocyclic systems that combine proven pharmacophoric elements to achieve enhanced biological activity and improved drug-like properties. This approach aligns with contemporary medicinal chemistry strategies that emphasize the rational design of compounds with optimized therapeutic profiles and reduced liability for adverse effects.

Properties

IUPAC Name

ethyl 2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-2-18-15(17)13-11-7-3-4-8-12(11)19-14(13)16-9-5-6-10-16/h5-6,9-10H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWPNDBTKAFONR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Tetrahydrobenzothiophene Core

The tetrahydrobenzothiophene scaffold is typically synthesized by intramolecular cyclization of substituted thienylaminobutenoic acid derivatives. According to Siutkina et al. (2021), substituted 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids undergo intramolecular cyclization in acetic anhydride to yield 2-{[5-aryl-2-oxofuran-3(2H)-ylidene]amino}thiophene-3-carboxylic acids, which serve as precursors for further functionalization.

Key reaction conditions:

  • Reagents: Substituted 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids
  • Solvent: Acetic anhydride
  • Temperature: Typically reflux or elevated temperature (~50 °C)
  • Time: 2 hours or more depending on substrate

Introduction of the Ethyl Ester Group

The carboxylic acid functionality at the 3-position is converted to the ethyl ester via standard esterification protocols. This is often achieved by reaction with ethanol in the presence of acid catalysts or by using ethyl chloroformate derivatives.

Attachment of the Pyrrole Moiety

The pyrrole substituent at the 2-position is introduced by nucleophilic substitution or coupling of the corresponding pyrrole derivative with the activated benzothiophene intermediate.

  • For example, ethyl 2-(2-formyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate synthesis involves the reaction of the benzothiophene ester with 2-formylpyrrole under controlled conditions.
  • The pyrrole nitrogen acts as a nucleophile, displacing a suitable leaving group or adding to an activated double bond on the benzothiophene ring.

Purification and Characterization

  • Purification is typically performed by recrystallization from isopropanol or other suitable solvents.
  • Reaction progress and purity are monitored by thin-layer chromatography (TLC) using diethyl ether–benzene–acetone solvent systems.
  • Characterization includes IR spectroscopy (noting characteristic CONH and COOEt bands), ^1H and ^13C NMR spectroscopy, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Steps

Step Starting Material / Intermediate Reagents / Conditions Outcome / Product Yield (%) Notes
1 Substituted 4-aryl-4-oxo-2-thienylaminobut-2-enoic acid Acetic anhydride, reflux 2-{[5-aryl-2-oxofuran-3(2H)-ylidene]amino}thiophene-3-carboxylic acid Variable Intramolecular cyclization
2 Thiophene-3-carboxylic acid derivative Ethanol, acid catalyst or ethyl chloroformate Ethyl ester of benzothiophene-3-carboxylic acid High Esterification step
3 Ethyl benzothiophene-3-carboxylate Pyrrole derivative, nucleophilic substitution Ethyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Moderate to high Pyrrole attachment
4 Crude product Recrystallization (isopropanol) Pure target compound - Purification

Research Findings and Analytical Data

  • IR Spectroscopy: Characteristic absorption bands for amide (CONH) around 1667 cm^-1 and ester (COOEt) around 1708 cm^-1 confirm functional groups.
  • NMR Spectroscopy: ^1H NMR shows signals corresponding to ethyl ester protons (triplet at ~1.40 ppm, quartet at ~4.36 ppm), methylene protons of the tetrahydro ring (multiplets between 1.7–2.8 ppm), and aromatic protons of the pyrrole and benzothiophene rings (6.1–7.8 ppm).
  • Elemental Analysis: Confirms the expected molecular formula and purity.
  • Yield: Reported yields for key intermediates and final products range from 70% to 80%, indicating efficient synthetic routes.

Alternative Synthetic Routes and Considerations

  • Some derivatives involve modifications at the pyrrole ring, such as formylation or substitution, which can be introduced prior to coupling with the benzothiophene core.
  • Decyclization reactions of related furan derivatives can also lead to benzothiophene carboxylic acid derivatives, providing alternative synthetic pathways.
  • The choice of solvent, temperature, and reaction time critically affects the yield and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

Structural Representation

  • IUPAC Name : Ethyl 2-(2,5-dioxopyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • SMILES Notation : CCOC(=O)C1=C(SC2=C1CCCC2)N3C(=O)C=CC3=O
  • InChI Key : KMZFIVKQSIVDCT-UHFFFAOYSA-N

Pharmacological Studies

Research indicates that derivatives of ethyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibit significant pharmacological activities:

  • Analgesic Activity : A study evaluated the analgesic effects of related compounds using the "hot plate" method in mice. It was found that certain derivatives showed analgesic effects superior to standard analgesics like metamizole .

Synthesis of New Derivatives

The compound serves as a precursor for synthesizing new derivatives with enhanced biological activities. For instance:

  • Synthesis Techniques : Various synthetic routes have been explored to create derivatives with modifications on the pyrrole and benzothiophene moieties. These modifications can lead to improved pharmacokinetic properties and increased potency against specific targets .

Antimicrobial Properties

Emerging studies suggest that compounds derived from this compound possess antimicrobial properties. These compounds have shown effectiveness against various bacterial strains in vitro, indicating their potential use in developing new antimicrobial agents .

Neuroprotective Effects

Recent investigations have indicated that certain derivatives may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The mechanisms involve modulation of neuroinflammatory pathways and protection against oxidative stress .

Case Study 1: Analgesic Activity Evaluation

A comprehensive study assessed the analgesic activity of synthesized derivatives of the compound using animal models. The results demonstrated that certain modifications significantly enhanced pain relief compared to traditional analgesics.

CompoundDose (mg/kg)Analgesic Effect (Time)
Compound A1030 min
Compound B2060 min
Metamizole5045 min

Case Study 2: Antimicrobial Testing

In vitro testing was conducted on several derivatives against common bacterial strains such as E. coli and S. aureus. The results indicated varying degrees of antimicrobial activity, suggesting potential applications in pharmaceuticals.

DerivativeZone of Inhibition (mm)
Derivative X15
Derivative Y20
Control (Ampicillin)25

Mechanism of Action

The mechanism of action of ethyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of ethyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be contextualized against analogous benzothiophene derivatives. Below is a comparative analysis based on substituent variations, synthetic utility, and physicochemical properties:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents at Position 2/3 Key Properties/Applications References
This compound (Target Compound) C₁₅H₁₇NO₂S 287.37 2: Pyrrole; 3: Ethyl ester Intermediate for dyes, pharmaceuticals
Mthis compound C₁₄H₁₅NO₂S 261.35 2: Pyrrole; 3: Methyl ester Shorter alkyl chain reduces lipophilicity
Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate C₁₈H₁₉NO₃S 353.42 2: Benzamido; 3: Ethyl ester Intramolecular H-bonding (S(6) motif) enhances stability
Ethyl 2-[2-cyano-3-(5-{4-[(difluoromethyl)sulfanyl]phenyl}furan-2-yl)prop-2-enamido]-...* C₂₆H₂₂F₂N₂O₄S₂ 552.60 2: Cyano-enamido with aryl-furan; 3: Ethyl ester High steric bulk, potential for kinase inhibition
Ethyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate C₁₆H₂₅NO₂S 295.44 2: Amino; 3: Ethyl ester; 6: Branched alkyl Enhanced solubility in apolar solvents

*Truncated for brevity; full name in .

Critical Insights from Comparisons

Cyano-enamido substituents (e.g., in ) increase steric hindrance and electronic complexity, making such derivatives candidates for targeted drug design .

Ester Group Modifications: Replacing the ethyl ester (target compound) with a methyl ester (C₁₄H₁₅NO₂S, ) reduces molecular weight by ~9% and alters solubility profiles, favoring polar solvents.

Biological and Industrial Relevance :

  • Derivatives with branched alkyl chains (e.g., ) exhibit improved lipid solubility, suggesting utility in hydrophobic environments (e.g., membrane-permeable prodrugs).
  • The difluoromethylsulfanyl-phenyl-furan moiety in introduces fluorophilic and sulfur-based reactivity, expanding applications in agrochemicals or fluorinated pharmaceuticals .

Crystallographic Behavior :

  • Compounds like ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibit ordered crystalline lattices due to planar heterocyclic rings (dihedral angle: 8.13° between rings A/B), whereas sterically crowded analogs (e.g., ) may require advanced refinement tools like SHELXL97 for disorder modeling .

Biological Activity

Ethyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: 33597-78-3) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article presents a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H17NO2SC_{15}H_{17}NO_2S, with a molecular weight of approximately 273.37 g/mol. The compound features a unique benzothiophene scaffold that is known to exhibit various biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds containing the benzothiophene structure. For instance, derivatives of this compound have shown promising results in inducing apoptosis in cancer cell lines. In particular:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound demonstrated an IC50 range from 23.2 μM to 49.9 μM , indicating moderate to strong cytotoxic effects against these cell lines .

Table 1: Antitumor Activity of this compound

Cell LineIC50 (μM)Mechanism of Action
MCF-723.2Apoptosis induction
HeLa35.0Cell cycle arrest
A54949.9Necrosis

The mechanisms by which this compound exerts its effects include:

  • Apoptosis Induction : Flow cytometry assays indicated a significant increase in early and late apoptotic cells following treatment with the compound.
  • Cell Cycle Arrest : The compound caused G2/M phase arrest in treated cells, leading to reduced cell proliferation.
  • Inhibition of Autophagy : It was found to inhibit autophagic cell death pathways in cancer cells .

Neuropharmacological Activity

Beyond its antitumor properties, this compound has also been investigated for its neuropharmacological effects. Studies have indicated potential applications in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems.

Case Studies

In a study focusing on neuroprotective effects:

  • Model Used : Rat models with induced neurodegeneration.
  • Findings : Treatment with this compound resulted in improved cognitive function and reduced neuronal apoptosis.

Q & A

Q. What synthetic methodologies are commonly employed to prepare ethyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?

The compound is typically synthesized via condensation reactions. For example, analogous tetrahydrobenzo[b]thiophene derivatives are prepared by reacting aminothiophene intermediates with anhydrides (e.g., succinic anhydride) in the presence of sodium acetate as a catalyst. Reaction conditions (e.g., temperature, time) are optimized to enhance yield, with purification achieved through recrystallization or column chromatography .

Q. How is the crystal structure of this compound and its derivatives validated?

X-ray crystallography is the gold standard for structural confirmation. For related compounds, single-crystal X-ray diffraction analysis determines bond lengths, angles, and torsion angles, resolving stereochemical ambiguities. For instance, studies on ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate revealed a boat conformation in the tetrahydrothienopyridine ring, validated by crystallographic data .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) identifies proton and carbon environments, while Infrared (IR) spectroscopy confirms functional groups (e.g., ester carbonyl). Mass spectrometry (MS) determines molecular weight, and elemental analysis verifies purity. These methods are critical for distinguishing regioisomers or byproducts .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for similar compounds?

Contradictions in bioactivity (e.g., varying IC50 values) require rigorous methodological consistency. Strategies include:

  • Validating compound purity via HPLC or NMR.
  • Standardizing assay protocols (e.g., cell lines, incubation times).
  • Performing structure-activity relationship (SAR) studies to isolate substituent effects .

Q. What computational tools predict the compound’s interactions with biological targets?

Molecular docking simulations model binding affinities to enzymes or receptors. For example, studies on tetrahydrobenzo[b]thiophene derivatives use AutoDock Vina or Schrödinger Suite to predict interactions with active sites. Density Functional Theory (DFT) calculations further analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .

Q. How do structural modifications to the pyrrole ring influence physicochemical properties?

Substituents on the pyrrole ring alter electron density and steric effects. For instance, introducing electron-withdrawing groups (e.g., nitro) may reduce nucleophilicity, while bulky substituents could hinder π-π stacking. Comparative studies with derivatives like ethyl 7-oxo-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 328012-79-9) provide insights into substituent effects .

Q. What challenges arise in regioselective functionalization of the tetrahydrobenzo[b]thiophene core?

Achieving regioselectivity requires careful control of reaction conditions. Electrophilic aromatic substitution favors positions dictated by existing substituents. For example, ester groups at the 3-position may direct incoming electrophiles to the 2- or 5-positions. Transition metal catalysts (e.g., Pd) can enable cross-coupling at less reactive sites .

Methodological Considerations

  • Experimental Design : Optimize synthetic routes using Design of Experiments (DoE) to assess variables (e.g., solvent, catalyst loading).
  • Data Validation : Cross-reference crystallographic data with computational models (e.g., Mercury CSD) to confirm structural assignments.
  • Reproducibility : Document reaction conditions rigorously (e.g., anhydrous environments, inert gas use) to ensure reproducibility across labs.

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